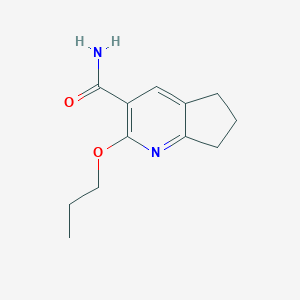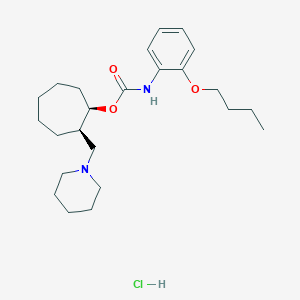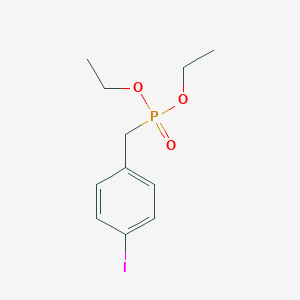
Diethyl (4-Iodobenzyl)phosphonate
Overview
Description
Diethyl (4-Iodobenzyl)phosphonate is a chemical compound with the molecular formula C11H16IO3P . .
Molecular Structure Analysis
The molecular structure of Diethyl (4-Iodobenzyl)phosphonate consists of 11 carbon atoms, 16 hydrogen atoms, 1 iodine atom, 3 oxygen atoms, and 1 phosphorus atom . The average mass is 354.121 Da and the monoisotopic mass is 353.988159 Da .Physical And Chemical Properties Analysis
Diethyl (4-Iodobenzyl)phosphonate is a liquid at 20 degrees Celsius . It has a specific gravity of 1.53 and a refractive index ranging from 1.5520 to 1.5560 . It is slightly soluble in water .Scientific Research Applications
Intermediate in Organic Synthesis
Diethyl (4-Iodobenzyl)phosphonate is often used as an intermediate in organic synthesis . It can be used in the preparation of various other compounds, contributing to the diversity and complexity of organic molecules.
Hydrolysis and Dealkylation
Phosphinic and phosphonic acids, which are useful intermediates and biologically active compounds, can be prepared from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation . Diethyl (4-Iodobenzyl)phosphonate, being a phosphonate, can undergo these reactions. The hydrolysis may take place both under acidic and basic conditions, but the C-O bond may also be cleaved by trimethylsilyl halides .
Biological Activity
While specific biological activities of Diethyl (4-Iodobenzyl)phosphonate are not mentioned, phosphinic and phosphonic acids, which can be derived from it, are known to be biologically active . They are known as antibacterial agents, effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) bacteria . Acyclic nucleoside phosphonic derivatives play an important role in the treatment of DNA virus and retrovirus infections .
Safety and Hazards
properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYSYNIYTMHNSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)I)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569442 | |
| Record name | Diethyl [(4-iodophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
173443-43-1 | |
| Record name | Diethyl [(4-iodophenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine](/img/structure/B65063.png)
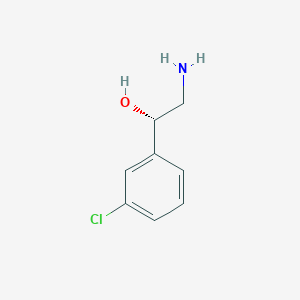

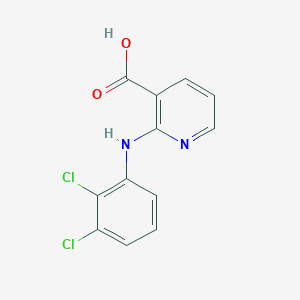

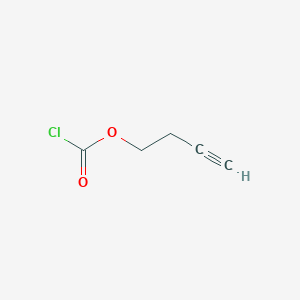
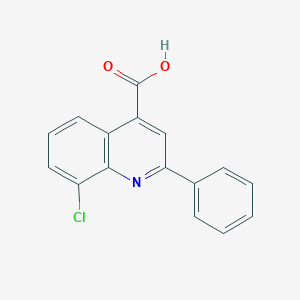

![(1S)-2-methyl-1-[(2S,3S)-3-propan-2-yloxiran-2-yl]propan-1-ol](/img/structure/B65081.png)
